2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
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Overview
Description
2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol is an organic compound characterized by the presence of an amino group, a bromine atom, and a hexafluoropropanol moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 4-aminophenol to obtain 4-amino-3-bromophenol. This intermediate is then subjected to a nucleophilic substitution reaction with hexafluoropropanol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiocyanate or azide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium thiocyanate or sodium azide in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 4-nitro-3-bromophenyl derivatives.
Reduction: Formation of 4-amino-phenyl derivatives.
Substitution: Formation of 4-amino-3-thiocyanatophenyl derivatives.
Scientific Research Applications
2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the amino group and the bromine atom can influence the compound’s binding affinity and specificity, while the hexafluoropropanol moiety can enhance its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-bromophenyl thiocyanate
- 4-Amino-3-bromophenyl acetate
- 4-Amino-3-bromophenyl benzoate
Uniqueness
Compared to similar compounds, 2-(4-Amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol stands out due to the presence of the hexafluoropropanol moiety. This fluorinated group imparts unique properties such as increased hydrophobicity, thermal stability, and resistance to metabolic degradation, making it particularly valuable in applications requiring these characteristics.
Properties
IUPAC Name |
2-(4-amino-3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF6NO/c10-5-3-4(1-2-6(5)17)7(18,8(11,12)13)9(14,15)16/h1-3,18H,17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSCKMMHNRWCDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(F)(F)F)(C(F)(F)F)O)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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